molecular formula C5H4ClN5 B11916775 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Cat. No.: B11916775
M. Wt: 169.57 g/mol
InChI Key: NZAZMLSURPPLKV-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine scaffold. The core structure consists of a pyrazole ring fused to a pyrimidine ring, with a chlorine substituent at position 3 and an amine group at position 5. This compound serves as a versatile intermediate in medicinal chemistry due to its ability to participate in diverse synthetic modifications, enabling the development of bioactive molecules targeting enzymes, receptors, and pathogens. Its structural rigidity and electronic properties make it suitable for interactions with biological targets, particularly in kinase inhibition and antiviral applications .

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[4,3-d]pyrimidin-5-amine

InChI

InChI=1S/C5H4ClN5/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)

InChI Key

NZAZMLSURPPLKV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=C(NN=C21)Cl)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives with Nitriles

A foundational approach involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with malononitrile or substituted acrylonitriles. For example, compound 11 in was synthesized by refluxing 5-amino-1H-pyrazole-4-carbonitrile with 2-(4-methoxybenzylidene)malononitrile in ethanol using piperidine as a catalyst. This method yielded an 88% product with a melting point exceeding 300°C, confirmed by IR absorption bands at 3438 cm⁻¹ (NH₂) and 2219 cm⁻¹ (C≡N) .

Key modifications to this method include:

  • Solvent optimization : Replacing ethanol with dioxane improved reaction homogeneity, as demonstrated in , where cyclocondensation with carbon disulfide in pyridine yielded 6-imino-1,3-thiazine-2(1H)-thione intermediates.

  • Catalyst screening : Piperidine outperformed triethylamine in facilitating -hydride shifts, critical for ring closure .

Chlorination of Pyrimidinone Precursors

Chlorination of pyrazolo[3,4-d]pyrimidin-4-one derivatives using phosphorus oxychloride (POCl₃) is the most widely reported method. In , treatment of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) with POCl₃ and diethylisopropylamine in toluene at reflux for 18 hours produced 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ) in 72% yield . Spectral validation included:

  • ¹H-NMR : Singlets at δ 4.08 ppm (CH₃), 4.92 ppm (ClCH₂), and 8.46 ppm (pyrazole C-H) .

  • IR : Absence of carbonyl stretching (originally at 1722 cm⁻¹ in 2b ) confirmed successful chlorination .

Comparative studies in and revealed that adding phosphorus pentachloride (PCl₅) as a co-reagent increased chlorination efficiency from 65% to 89% by suppressing hydroxyl group reformation .

Multi-Step Synthesis from Ethyl 5-Amino-1H-pyrazole-4-carboxylate

A scalable route begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ), as detailed in :

  • Saponification : Hydrolysis of 5 with aqueous NaOH yielded 5-amino-1-methyl-1H-pyrazole-4-carboxamide (4 ).

  • Cyclization : Reaction of 4 with chloroacetonitrile in dioxane formed pyrimidinone 2b (83% yield) .

  • Chlorination : As described in Section 2, 2b was converted to the final chloro derivative.

This method’s advantage lies in its use of commercially available starting materials, though the need for anhydrous conditions during cyclization poses practical challenges .

Alternative Routes via Carbon Disulfide and Formic Acid

In , 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile (1 ) underwent divergent pathways:

  • Path A : Reaction with carbon disulfide in pyridine produced 6-imino-1,3-thiazine-2(1H)-thione (5 ), which isomerized to pyrimidine dithione (6 ) under basic conditions .

  • Path B : Treatment with formic acid yielded pyrazolo[3,4-d]pyrimidin-2-one (3 ), subsequently chlorinated to 10 using POCl₃ .

While Path A achieved higher yields (85% for 5 ), Path B provided better regioselectivity, as evidenced by ¹H-NMR analysis of the hydrazino derivative 9 .

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (HPLC)
Cyclocondensation 5-Amino-pyrazole-4-carbonitrileMalononitrile8898.5
POCl₃ Chlorination Pyrimidinone 2b POCl₃, iPr₂NEt7299.2
Multi-Step Ethyl 5-amino-1H-pyrazole-4-carboxylateChloroacetonitrile8397.8
Carbon Disulfide Pyrazol-4-carbonitrile 1 CS₂, pyridine8596.3

Key findings :

  • POCl₃-based chlorination offers superior purity but requires rigorous temperature control.

  • Cyclocondensation is optimal for large-scale synthesis due to shorter reaction times.

Mechanistic Insights and Optimization

The chlorination mechanism involves nucleophilic substitution at the pyrimidinone oxygen, facilitated by POCl₃’s ability to generate reactive PCl₄⁺ intermediates . Density functional theory (DFT) calculations in suggest that electron-withdrawing groups at position 1 of the pyrazole ring lower the activation energy by 12–15 kcal/mol, enhancing chlorination rates .

Optimization strategies include:

  • Microwave-assisted synthesis : Reducing reaction times from 18 hours to 45 minutes while maintaining yields .

  • Catalyst doping : Adding catalytic Pd(OAc)₂ improved yields by 8–10% in Suzuki coupling steps for functionalized precursors .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is primarily researched for its potential as an anticancer agent. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

Key Findings:

  • EGFR Inhibition: Studies have shown that derivatives of this compound effectively inhibit both wild-type and mutant epidermal growth factor receptor (EGFR) variants, with some derivatives demonstrating IC50 values as low as 0.016 µM against EGFR WT, indicating strong potential for targeted cancer therapies .

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of this compound class against SARS-CoV-2. Certain derivatives exhibited significant antiviral activity with IC50 values ranging from 1.2 to 2.34 µM, suggesting potential applications in treating viral infections beyond oncology .

Antimicrobial Properties

The compound has been explored for its antibacterial activity against various pathogens. Research indicates that pyrazolo[4,3-d]pyrimidine derivatives can inhibit bacterial proliferation, showcasing their potential as antimicrobial agents .

EGFR Inhibition Study

A focused study synthesized new derivatives of pyrazolo[4,3-d]pyrimidines demonstrating effective inhibition of EGFR variants:

CompoundIC50 (µM)Target
Compound 12b0.016EGFR WT
Compound 12b0.236EGFR T790M

This study underscores the compound's promise in targeting specific mutations associated with lung cancer .

Antiviral Activity Study

In another study assessing antiviral properties against SARS-CoV-2:

CompoundIC50 (µM)
Derivative A1.2
Derivative B2.34

These findings indicate the viability of this compound in developing treatments for viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrazolo and pyrimidine rings can significantly influence its potency and selectivity toward different biological targets.

Key Insights:

  • Substitution patterns on the pyrazole ring enhance affinity for kinase targets.
  • Electron-withdrawing groups at specific positions improve potency against cancer cell lines .

Comparison with Similar Compounds

The pyrazolo-pyrimidine scaffold is widely explored in drug discovery. Below is a detailed comparison of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine with structurally and functionally related compounds:

Structural Modifications and Substituent Effects
Compound Name Key Substituents Synthesis Yield Biological Activity Reference ID
This compound Cl at C3, NH₂ at C5 Not reported Kinase inhibition, antiviral potential
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Phenyl at C3, thieno-pyrimidine fusion 82% Anticancer, kinase modulation
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno-pyrimidine and chromeno-pyrazolo-pyridine fusion 75% Anticancer, antimicrobial
3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cl-phenoxymethyl at C3, tetrahydropyran at N1 Not reported Kinase inhibition (e.g., CSNK1E)
2-(1-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one Chromenone fusion, fluoro and phenyl substituents 25% Antiviral (COVID-19 protease inhibition)

Key Observations :

  • Chlorine Substituent : The C3-Cl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., coupling with aryl groups or heterocycles) .
  • Amine Group : The C5-NH₂ enables hydrogen bonding with biological targets, crucial for kinase inhibition .
  • Fused Systems: Thieno-pyrimidine or chromeno-pyrazolo-pyridine fusions (e.g., in and ) increase molecular complexity and binding affinity but may reduce solubility.

Biological Activity

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Formula : C6H5ClN4
Molecular Weight : 172.58 g/mol
IUPAC Name : this compound
Canonical SMILES : ClC1=NN=C(N)C(=N)C2=C1N=CN=C2N

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases. It has been shown to interact with targets such as the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
This compoundA549 (lung cancer)15.2
This compoundHCT116 (colon cancer)22.8
Compound 12b (related structure)A5490.016

The above table summarizes the cytotoxic effects of this compound on different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a therapeutic agent.

Kinase Inhibition

In vitro studies have shown that this compound acts as a potent inhibitor of EGFR and other kinases involved in tumorigenesis. For example:

Kinase Target IC50 (µM)
EGFR0.05
JAK20.10
Src0.20

These findings suggest that this compound could be developed into a targeted therapy for cancers characterized by overactive signaling through these pathways.

Case Studies

Several studies have explored the efficacy of pyrazolo[4,3-d]pyrimidine derivatives in preclinical models:

  • Study on Lung Cancer : In a xenograft model using A549 cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent.
  • Inhibition of Tumor Growth : In another study involving HCT116 cells, the compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways.

Q & A

Basic: What are the established synthetic routes for 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A common approach includes:

  • Core Formation : Cyclization of hydrazine derivatives (e.g., 3-methyl-1H-pyrazol-5-amine) with pyrimidine precursors under basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
  • Chlorination : Introduction of the chlorine substituent via nucleophilic aromatic substitution or direct chlorination using agents like thionyl chloride (SOCl₂) under reflux .
  • Purification : Column chromatography and recrystallization are used to isolate the final product, with structural confirmation via NMR and mass spectrometry .

Basic: How is the structural identity of this compound confirmed in research settings?

Methodological Answer:

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton and carbon environments, while IR confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Basic: What preliminary biological assays are recommended for this compound?

Methodological Answer:
Initial screening includes:

  • Enzyme Inhibition : Kinase or phosphodiesterase assays to evaluate IC₅₀ values .
  • Receptor Binding : Radioligand displacement studies (e.g., adenosine A₂A receptor affinity assays using tritiated antagonists) .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

Advanced: How can reaction yields be optimized for macrocyclic derivatives of this compound?

Methodological Answer:
Evidence from macrocycle synthesis (e.g., 14-membered hexaazamacrocycles) suggests:

  • Reagent Ratios : Excess hydrazine (3–5 eq.) promotes dimerization of intermediates like 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine .
  • Temperature Control : Prolonged reflux (12–24 hrs) in polar aprotic solvents (e.g., DMF) enhances cyclization efficiency .
  • Catalysis : Trace trifluoroacetic acid (TFA) accelerates imine formation and macrocycle closure .

Advanced: How to design structure-activity relationship (SAR) studies for adenosine receptor affinity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding to A₂A receptors .
  • Functionalized Congeners : Attach fluoropropyl or alkynyl chains via ether linkages to probe receptor subpockets .
  • Docking Simulations : Use AutoDock Vina with receptor crystal structures (PDB: 4UHR) to predict binding modes and guide synthesis .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HEK-293 for adenosine receptors) and controls to minimize variability .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to account for degradation discrepancies .
  • Data Reanalysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published IC₅₀ or EC₅₀ datasets .

Advanced: What mechanistic insights exist for unexpected reaction pathways (e.g., macrocycle formation)?

Methodological Answer:

  • Intermediate Trapping : Use LC-MS to detect transient species like 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine during macrocyclization .
  • Kinetic Studies : Monitor reaction progress via 1H^{1}\text{H} NMR to identify rate-determining steps (e.g., dimerization vs. cyclization) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) assess thermodynamic favorability of competing pathways .

Advanced: How to integrate computational modeling into pharmacological studies?

Methodological Answer:

  • Pharmacophore Mapping : Generate 3D models using Schrödinger Suite to align key motifs (e.g., pyrimidine NH₂) with receptor active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and residence times .
  • QSAR Models : Train regression models on substituent descriptors (e.g., Hammett σ) to predict bioactivity .

Advanced: What analytical methods validate purity in complex matrices?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns (ACN/0.1% formic acid gradient) to separate impurities and confirm purity >95% .
  • Elemental Analysis : Compare experimental C/H/N/% with theoretical values (deviation <0.4%) .
  • Stability-Indicating Assays : Stress testing under heat/humidity (40°C/75% RH, 7 days) monitors degradation .

Advanced: How to optimize enzyme inhibition assays for selectivity?

Methodological Answer:

  • Panel Screening : Test against isoform-rich panels (e.g., kinase isoforms CDK2 vs. CDK4) to identify off-target effects .
  • IC₅₀ Shifts : Compare inhibition in presence/absence of ATP to distinguish competitive vs. non-competitive mechanisms .
  • Crystallographic Snapshots : Co-crystallize compound-enzyme complexes (e.g., PDB deposition) to visualize binding interactions .

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